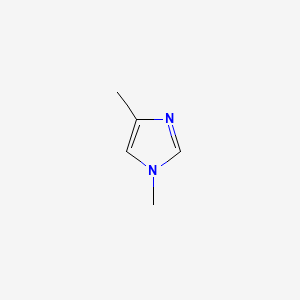

1,4-Dimethylimidazole

Description

The exact mass of the compound 1,4-Dimethylimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40745. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Dimethylimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethylimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-7(2)4-6-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHTXORQJNCSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212784 | |

| Record name | 1,4-Dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-45-0 | |

| Record name | 1,4-Dimethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6338-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIMETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF7MPO9DZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dimethylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dimethylimidazole, a valuable heterocyclic compound in pharmaceutical and materials science research. This document outlines a primary synthetic pathway, including a detailed experimental protocol, quantitative data, and visual representations of the reaction and workflow.

Introduction

1,4-Dimethylimidazole is a substituted imidazole featuring methyl groups at the 1 and 4 positions of the heterocyclic ring. The presence and position of these substituents significantly influence the molecule's physical, chemical, and biological properties, making it a key building block in the development of various therapeutic agents and functional materials. The synthesis of this specific isomer is crucial for research and development in these fields.

The most straightforward and common laboratory-scale synthesis of 1,4-dimethylimidazole involves the N-methylation of commercially available 4-methylimidazole. This method is generally preferred for its high regioselectivity and good yields. The core of this transformation is the deprotonation of the imidazole nitrogen followed by a nucleophilic substitution reaction with a methylating agent.

Synthetic Pathway: N-Methylation of 4-Methylimidazole

The primary route for synthesizing 1,4-dimethylimidazole is the direct methylation of 4-methylimidazole. This reaction proceeds in two fundamental steps:

-

Deprotonation: A base is used to remove the acidic proton from the nitrogen atom of the imidazole ring, generating a nucleophilic imidazolide anion.

-

Methylation: The imidazolide anion then reacts with a methylating agent in a nucleophilic substitution reaction to form the final product.

Two common variations of this method are presented below, differing in the choice of base and methylating agent.

Method A: Using Sodium Hydroxide and Methyl Iodide

This method employs a readily available and easy-to-handle base, sodium hydroxide, in a protic solvent like ethanol.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dimethylimidazole via N-Methylation of 4-Methylimidazole with Methyl Iodide

This protocol is adapted from general procedures for the N-alkylation of imidazoles.[1][2]

Materials:

-

4-Methylimidazole

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Ethanol

-

Water (deionized)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylimidazole (1.0 eq.) in ethanol. To this solution, add powdered sodium hydroxide (1.2 eq.) and stir the mixture at room temperature until the base has completely dissolved.

-

Methylation: Cool the reaction mixture in an ice bath. Slowly add methyl iodide (1.1 eq.) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel. Add an equal volume of water and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Isolation and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,4-dimethylimidazole. Further purification can be achieved by vacuum distillation.

Data Presentation

The following table summarizes the key reactants and expected products for the synthesis of 1,4-dimethylimidazole.

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-Methylimidazole | C₄H₆N₂ | 82.11 | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | Base |

| Methyl Iodide | CH₃I | 141.94 | Methylating Agent |

| Product | |||

| 1,4-Dimethylimidazole | C₅H₈N₂ | 96.13 | Product |

| Sodium Iodide | NaI | 149.89 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

Characterization Data for 1,4-Dimethylimidazole:

| Analysis | Data |

| ¹H NMR | Characteristic peaks for two methyl groups and two imidazole ring protons. |

| ¹³C NMR | Signals corresponding to the two methyl carbons and the three imidazole ring carbons. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 96. |

| IR | Bands corresponding to C-H and C=N stretching vibrations. |

(Note: Specific spectral data can be found in public databases such as PubChem[3])

Mandatory Visualizations

Reaction Pathway Diagram

Caption: N-methylation of 4-methylimidazole to yield 1,4-dimethylimidazole.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of 1,4-dimethylimidazole.

References

An In-depth Technical Guide to 1,4-Dimethylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dimethylimidazole, a heterocyclic organic compound of interest in various scientific domains, including medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Synonyms

1,4-Dimethylimidazole is a substituted imidazole with two methyl groups at positions 1 and 4 of the imidazole ring.

CAS Number: 6338-45-0[1]

Common Synonyms:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 1,4-dimethylimidazole is presented in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂ | [1] |

| Molecular Weight | 96.13 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 198-200 °C | |

| IUPAC Name | 1,4-dimethyl-1H-imidazole | [1] |

| Spectroscopic Data | Key Features |

| ¹H NMR | Peaks corresponding to the two methyl groups and the two protons on the imidazole ring. |

| ¹³C NMR | Signals for the two distinct methyl carbons and the three carbons of the imidazole ring. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 96, with fragmentation patterns characteristic of the dimethylimidazole structure. |

| Infrared (IR) | Characteristic absorption bands for C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring and methyl groups. |

Synthesis and Purification

The synthesis of 1,4-dimethylimidazole can be achieved through the methylation of 4-methylimidazole. While specific literature on the direct, high-yield synthesis of the 1,4-isomer is not abundant, a general laboratory-scale protocol can be adapted from standard N-alkylation procedures for imidazoles.

General Experimental Protocol for N-Methylation of 4-Methylimidazole

This protocol outlines a general procedure for the synthesis of 1,4-dimethylimidazole. Optimization of reaction conditions may be necessary to maximize the yield of the desired isomer.

Materials:

-

4-Methylimidazole

-

A suitable base (e.g., sodium hydride (NaH) or sodium hydroxide (NaOH))

-

A methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Deprotonation: To a stirred suspension of a slight molar excess of the base (e.g., 1.1 equivalents of NaH) in an anhydrous solvent within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methylimidazole (1.0 equivalent) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases (in the case of NaH).

-

Methylation: Cool the resulting imidazolide salt solution back to 0 °C and add the methylating agent (1.0-1.2 equivalents) dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, which may contain a mixture of 1,4- and 1,5-dimethylimidazole isomers, unreacted starting material, and byproducts, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Role in Drug Discovery and Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Substituted imidazoles, including dimethylated isomers, are explored for a variety of therapeutic applications due to their ability to engage in hydrogen bonding and coordinate with metal ions in biological systems.[3][4]

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, imidazole itself has been shown to inhibit the growth of colon cancer cells by inducing apoptosis.[5] This activity is mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.[5] While direct studies on 1,4-dimethylimidazole are limited, its structural similarity suggests it may exhibit similar biological activities.

Furthermore, certain imidazole-containing compounds have been identified as inhibitors of key signaling pathways implicated in cancer, such as the ERK5 pathway.[6] Inhibition of ERK5 kinase activity by novel 1,4-dialkoxynaphthalene-imidazolium salt derivatives has been shown to induce apoptosis and cell cycle arrest in cancer cells.[6]

The following diagram illustrates the proposed signaling pathway through which imidazole induces apoptosis in colon cancer cells, which serves as a model for the potential mechanism of action for its derivatives.

Caption: Proposed apoptotic pathway induced by imidazole in cancer cells.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties.[2] The mechanism of action often involves the inhibition of ergosterol synthesis in fungi or interference with essential enzymatic processes in bacteria. Screening 1,4-dimethylimidazole for antimicrobial activity would be a logical step in exploring its therapeutic potential.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the initial biological screening of 1,4-dimethylimidazole.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, a human colon cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1,4-Dimethylimidazole stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 1,4-dimethylimidazole (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

1,4-Dimethylimidazole stock solution

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration

-

Positive and negative controls

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of 1,4-dimethylimidazole in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the initial stages of drug discovery involving a novel compound like 1,4-dimethylimidazole.

Caption: A generalized workflow for the initial stages of drug discovery.

Conclusion

1,4-Dimethylimidazole is a readily accessible heterocyclic compound with potential applications in drug discovery and development. Its structural similarity to biologically active imidazole-containing molecules suggests that it may possess interesting therapeutic properties, particularly in the areas of anticancer and antimicrobial research. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, purification, and biological evaluation of 1,4-dimethylimidazole, paving the way for further investigation into its potential as a lead compound in medicinal chemistry.

References

- 1. 1,4-Dimethylimidazole | C5H8N2 | CID 138733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and IUPAC name of 1,4-Dimethylimidazole

An In-depth Technical Guide to 1,4-Dimethylimidazole: Structure, Properties, and Experimental Applications

Abstract

This technical guide provides a comprehensive overview of 1,4-dimethylimidazole, a heterocyclic organic compound of interest to researchers in chemistry and drug development. The document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. Detailed, generalized experimental protocols for its synthesis via N-alkylation of 4-methylimidazole, its characterization by standard spectroscopic methods, and its application in metal ion separation are provided. All quantitative data is summarized in tabular format for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying chemical processes.

Molecular Structure and IUPAC Name

1,4-Dimethylimidazole is a substituted imidazole ring where two methyl groups are attached to the nitrogen atom at position 1 and the carbon atom at position 4. The accepted IUPAC name for this compound is 1,4-dimethylimidazole or 1,4-dimethyl-1H-imidazole .[1][2] The presence of the methyl group on the nitrogen atom at position 1 prevents the tautomerism that is observed in imidazoles with a free N-H proton.

The key structural identifiers for 1,4-Dimethylimidazole are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1,4-dimethylimidazole[3] |

| Synonyms | 1,4-Dimethyl-1H-imidazole, N,4-Dimethylimidazole[4] |

| Molecular Formula | C₅H₈N₂[3][4] |

| CAS Number | 6338-45-0[3][4] |

| Canonical SMILES | CC1=CN(C=N1)C[3] |

| InChI | InChI=1S/C5H8N2/c1-5-3-7(2)4-6-5/h3-4H,1-2H3[3][4] |

| InChIKey | BLHTXORQJNCSII-UHFFFAOYSA-N[3][4] |

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of 1,4-dimethylimidazole are critical for its application in synthesis and materials science. This data is compiled from various public databases.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 96.13 g/mol | [3] |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | 193-196 °C | CAS Common Chemistry |

| pKa | 7.51±0.61 (Predicted) | Guidechem |

Table 2.2: Spectroscopic and Chromatographic Data

| Data Type | Key Information | Source |

|---|---|---|

| Mass Spectrometry | Major m/z peaks: 96 (Top Peak), 95, 68 | [3] |

| ¹³C NMR | Spectra available in databases | [3] |

| Kovats RI | Standard non-polar: 979; Standard polar: 1677 |[3] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis, characterization, and a key application of 1,4-dimethylimidazole. These protocols are based on established chemical principles for related imidazole compounds.

Generalized Synthesis of 1,4-Dimethylimidazole

The synthesis of 1,4-dimethylimidazole is most effectively achieved through the N-methylation of 4-methylimidazole. This method involves the deprotonation of the imidazole ring followed by alkylation with a methylating agent.[5][6]

Materials:

-

4-Methylimidazole

-

Sodium hydride (NaH) or a similar strong base

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a dry two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 4-methylimidazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise, ensuring the temperature remains low. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Final Purification: Purify the crude 1,4-dimethylimidazole by vacuum distillation to obtain the final, high-purity liquid product.

Structural Characterization

The identity and purity of the synthesized 1,4-dimethylimidazole should be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For ¹H NMR, expect signals corresponding to the two imidazole ring protons and the two distinct methyl groups.

-

For ¹³C NMR, expect signals for the three unique imidazole ring carbons and the two methyl carbons.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid.

-

Use Electron Ionization (EI) as the ionization method.

-

The resulting mass spectrum should show a molecular ion peak [M]⁺ at m/z = 96, corresponding to the molecular weight of the compound.[1] Key fragmentation patterns should also be analyzed to confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the neat liquid product using an FT-IR spectrometer with an ATR accessory.

-

Analyze the spectrum for characteristic peaks, including C-H stretching from the alkyl and aromatic groups, and C=N and C=C stretching vibrations characteristic of the imidazole ring.

-

Application Protocol: Metal Ion Separation

Derivatives of 1,4-dimethylimidazole, specifically 1-alkyl-4-methylimidazoles, are effective carriers for the separation of heavy metal ions from aqueous solutions using Polymer Inclusion Membranes (PIMs).[7]

Objective: To separate Zn(II) ions from an aqueous mixture also containing other ions (e.g., Cd(II), Ni(II)).

Materials:

-

1-Octyl-4-methylimidazole (carrier, a derivative of 1,4-dimethylimidazole)

-

Cellulose triacetate (polymer support)

-

o-Nitrophenyl octyl ether (plasticizer)

-

Dichloromethane (solvent)

-

Aqueous feed solution containing Zn(II), Cd(II), and Ni(II) ions at a known concentration.

-

Aqueous receiving solution (e.g., dilute HCl).

Protocol:

-

Membrane Preparation: Prepare a solution of cellulose triacetate, the 1-octyl-4-methylimidazole carrier, and the plasticizer in dichloromethane. Pour this mixture into a glass ring on a flat plate and allow the solvent to evaporate slowly to form a thin, flexible polymer membrane.

-

Transport Cell Setup: Place the prepared PIM between the two chambers of a transport cell.

-

Separation Process: Fill one chamber (the feed phase) with the aqueous solution containing the metal ion mixture. Fill the other chamber (the receiving phase) with the acidic receiving solution.

-

Transport: Stir both phases at a constant rate to facilitate the transport of metal ions across the membrane. The imidazole carrier forms a complex with the metal ions at the feed-membrane interface, transports them across the membrane, and releases them into the receiving phase due to the change in pH.

-

Analysis: Periodically take samples from both the feed and receiving phases and analyze the metal ion concentrations using a technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis to determine the efficiency and selectivity of the separation.

Mandatory Visualizations

The following diagrams illustrate key processes and relationships described in this guide.

Caption: Proposed synthetic pathway for 1,4-Dimethylimidazole.

Caption: Experimental workflow for synthesis and analysis.

Caption: Logical diagram of metal ion separation using a PIM.

References

- 1. 1H-Imidazole, 1,4-dimethyl- [webbook.nist.gov]

- 2. 1,2-Dimethylimidazole | C5H8N2 | CID 15617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dimethylimidazole | C5H8N2 | CID 138733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Application of Hydrophobic Alkylimidazoles in the Separation of Non-Ferrous Metal Ions across Plasticised Membranes—A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Synthesis of 1,4-Disubstituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The specific substitution pattern on the imidazole ring is crucial for its pharmacological activity, making the regioselective synthesis of substituted imidazoles a critical endeavor in drug discovery and development. Among the various substitution patterns, 1,4-disubstituted imidazoles are of significant interest. This technical guide provides an in-depth overview of key modern methods for the regioselective synthesis of these important molecules. For each method, a detailed experimental protocol is provided, along with a summary of its substrate scope and corresponding yields. Furthermore, reaction mechanisms and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of these synthetic transformations.

Synthesis from α-Halo Ketones and Amidines

The condensation of α-halo ketones with amidines is a classical and widely employed method for the synthesis of 2,4-disubstituted imidazoles.[1][2] However, the regioselectivity for 1,4-disubstitution is achieved when the desired substituent at the 1-position is introduced in a subsequent step, or if the amidine itself provides the N-1 substituent. For the direct synthesis of N-unsubstituted 2,4-imidazoles, which are precursors to 1,4-disubstituted imidazoles, an optimized and scalable process has been developed that avoids the use of hazardous solvents like chloroform and often circumvents the need for column chromatography.[1][3]

General Reaction Scheme

The general reaction involves the condensation of an α-halo ketone with an amidine, typically in the presence of a base, to yield the 2,4-disubstituted imidazole.

Caption: General reaction scheme for the synthesis of 2,4-disubstituted imidazoles.

Experimental Protocol: Optimized Synthesis of 2,4-Disubstituted Imidazoles

The following protocol is an optimized, scalable procedure for the condensation of amidines with α-halo ketones.[3]

Materials:

-

Amidine hydrochloride (1.0 equiv)

-

Potassium bicarbonate (4.0 equiv)

-

α-Halo ketone (e.g., chloroacetone or α-bromo acetophenone) (1.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

A mixture of the amidine hydrochloride and potassium bicarbonate in a 4:1 mixture of THF and water is heated to a vigorous reflux.

-

A solution of the α-halo ketone in THF is added dropwise to the refluxing mixture over a period of 30 minutes.

-

The reaction mixture is maintained at reflux for an additional 2 hours, or until the reaction is complete as monitored by a suitable technique (e.g., HPLC or TLC).

-

Upon completion, the THF is removed by distillation.

-

The resulting solid product is collected by filtration and washed with water.

-

The crude product can be further purified by recrystallization or repulping in a suitable solvent system (e.g., isopropyl ether/hexanes).

Data Presentation: Substrate Scope and Yields

The optimized protocol has been successfully applied to a variety of aromatic and aliphatic α-halo ketones and amidines, consistently providing good to excellent yields of the desired 2,4-disubstituted imidazoles.[1][3]

| Entry | Amidine | α-Halo Ketone | Product | Yield (%) |

| 1 | Benzamidine HCl | 2-Bromo-4'-methoxyacetophenone | 2-Phenyl-4-(4-methoxyphenyl)-1H-imidazole | 91 |

| 2 | Benzamidine HCl | 2-Bromoacetophenone | 2,4-Diphenyl-1H-imidazole | 89 |

| 3 | 3-Amidinopyridine HCl | Chloroacetone | 2-(Pyridin-3-yl)-4-methyl-1H-imidazole | 83 |

| 4 | Acetamidine HCl | 2-Bromoacetophenone | 2-Methyl-4-phenyl-1H-imidazole | 85 |

Van Leusen Imidazole Synthesis for 1,4-Disubstitution

The Van Leusen reaction is a powerful tool for the synthesis of imidazoles, traditionally leading to 1,5-disubstituted products. However, modifications to this methodology allow for the regioselective synthesis of 1,4-disubstituted imidazoles.[4] This is typically achieved by using tosylmethyl isocyanide (TosMIC) and an imine generated in situ from an amine and glyoxylic acid.[5] The intermediate undergoes decarboxylation and elimination to afford the desired 1,4-disubstituted imidazole.[4]

General Reaction Scheme

The reaction proceeds through the formation of an imine from an amine and glyoxylic acid, followed by cycloaddition with TosMIC and subsequent decarboxylation and elimination of the tosyl group.

Caption: Van Leusen approach to 1,4-disubstituted imidazoles.

Experimental Protocol: Synthesis of 1,4-Disubstituted Imidazoles via TosMIC and Glyoxylic Acid

The following is a general procedure for the synthesis of 1,4-disubstituted imidazoles using the modified Van Leusen approach.[1][5]

Materials:

-

Primary amine (1.0 equiv)

-

Glyoxylic acid monohydrate (1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

-

Potassium carbonate (2.0 equiv)

-

Methanol

Procedure:

-

To a solution of the primary amine in methanol, add glyoxylic acid monohydrate and stir at room temperature for 30 minutes to form the imine in situ.

-

Add potassium carbonate to the mixture, followed by the addition of TosMIC.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the 1,4-disubstituted imidazole.

Data Presentation: Substrate Scope and Yields

This method is compatible with a range of primary amines, providing good yields of the corresponding 1,4-disubstituted imidazoles.[1][5]

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Benzylamine | 1-Benzyl-1H-imidazole | 75 |

| 2 | Aniline | 1-Phenyl-1H-imidazole | 68 |

| 3 | 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-1H-imidazole | 82 |

| 4 | Cyclohexylamine | 1-Cyclohexyl-1H-imidazole | 65 |

One-Pot Synthesis from Ketones and Aldehydes

A modular and efficient one-pot approach for the synthesis of 2,4(5)-disubstituted imidazoles has been developed based on the oxidation of a ketone followed by condensation with an aldehyde and ammonium acetate.[2][6][7][8] This method allows for the rapid generation of a library of imidazoles from readily available starting materials.

General Reaction Scheme

The reaction involves the initial oxidation of a ketone to a 1,2-dicarbonyl compound, which then undergoes a multi-component condensation with an aldehyde and an ammonia source.

Caption: One-pot synthesis of 2,4(5)-disubstituted imidazoles.

Experimental Protocol: One-Pot Ketone Oxidation and Condensation

The following is a general procedure for the one-pot synthesis of 2,4(5)-disubstituted imidazoles.[2]

Materials:

-

Ketone (e.g., acetophenone) (1.0 equiv)

-

Aqueous Hydrobromic acid (48% w/w, 0.1 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Aldehyde (1.0 equiv)

-

Ammonium acetate (5.0 equiv)

-

Methanol (MeOH)

Procedure:

-

Oxidation Step: In a reaction vial, dissolve the ketone in DMSO. Add aqueous HBr (10 mol%). Stir the reaction mixture in a preheated aluminum block at 85 °C. Monitor the reaction by TLC until the starting material is consumed.

-

Condensation Step: Cool the reaction mixture to room temperature and dilute it with MeOH to create a stock solution. In a separate vial, dissolve the aldehyde and ammonium acetate in MeOH. Add the stock solution from the oxidation step dropwise over 30 minutes to the aldehyde/ammonium acetate mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields

This one-pot methodology is applicable to a wide range of ketones and aldehydes, affording the corresponding 2,4(5)-disubstituted imidazoles in moderate to excellent yields.[2][6]

| Entry | Ketone | Aldehyde | Product | Yield (%) |

| 1 | Acetophenone | 4-Tolualdehyde | 2-Methyl-4(5)-(p-tolyl)-1H-imidazole | 69 |

| 2 | 4'-Methoxyacetophenone | Benzaldehyde | 2-Phenyl-4(5)-(4-methoxyphenyl)-1H-imidazole | 85 |

| 3 | Acetophenone | Cyclohexanecarboxaldehyde | 2-Cyclohexyl-4(5)-phenyl-1H-imidazole | 83 |

| 4 | Propiophenone | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4(5)-ethyl-1H-imidazole | 72 |

Metal-Free Synthesis from Arylmethylamines and Dicarbonyls

A metal-free, one-pot method for the synthesis of polysubstituted imidazoles has been developed from the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin.[9][10][11][12][13][14] This approach involves the N-α-C(sp³)–H bond functionalization of arylmethylamines and proceeds under aerobic conditions.

General Reaction Scheme

The reaction involves the condensation of an arylmethylamine with a 1,2-dicarbonyl compound in the presence of a catalytic amount of acid.

Caption: Metal-free synthesis of tetrasubstituted imidazoles.

Experimental Protocol: Metal-Free Synthesis of Tetrasubstituted Imidazoles

The following is a general procedure for the metal-free synthesis of tetrasubstituted imidazoles.[9][10]

Materials:

-

Arylmethylamine (2.1 equiv)

-

1,2-Diketone or benzoin (1.0 equiv)

-

Acetic acid (AcOH) (30 mol%)

Procedure:

-

In a round-bottom flask, combine the arylmethylamine, the 1,2-dicarbonyl compound (or benzoin), and acetic acid.

-

Stir the mixture at 140 °C under solvent-free, aerobic conditions.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Stir the mixture and filter to collect the crude product.

-

Purify the product by column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Substrate Scope and Yields

This metal-free protocol is effective for a variety of substituted benzylamines and 1,2-dicarbonyls, providing excellent yields of the corresponding tetrasubstituted imidazoles.[9][10]

| Entry | Arylmethylamine | 1,2-Dicarbonyl | Product | Yield (%) |

| 1 | Benzylamine | Benzil | 1-Benzyl-2,4,5-triphenyl-1H-imidazole | 91 |

| 2 | 4-Methoxybenzylamine | Benzil | 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 95 |

| 3 | 4-Chlorobenzylamine | Benzil | 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 89 |

| 4 | Benzylamine | 9,10-Phenanthrenequinone | 1-Benzyl-2-phenyl-1H-phenanthro[9,10-d]imidazole | 83 |

Conclusion

The regioselective synthesis of 1,4-disubstituted imidazoles is a topic of ongoing research and development, driven by the importance of this scaffold in medicinal chemistry. This guide has detailed several robust and versatile methods for achieving this synthetic goal. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The provided experimental protocols and data on substrate scope should serve as a valuable resource for researchers in their efforts to synthesize novel imidazole-containing molecules with potential therapeutic applications. The continued development of new, efficient, and regioselective methods for the synthesis of substituted imidazoles will undoubtedly play a crucial role in advancing the field of drug discovery.

References

- 1. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]

- 2. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors [organic-chemistry.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines | Semantic Scholar [semanticscholar.org]

- 12. Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Metal-free approach for imidazole synthesis via one-pot N -α-C(sp 3 )– H bond functionalization of benzylamines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03939D [pubs.rsc.org]

Spectroscopic Analysis of 1,4-Dimethylimidazole: A Technical Guide

Introduction: 1,4-Dimethylimidazole is a substituted heterocyclic aromatic organic compound. As a key structural motif in various biologically active molecules and a ligand in coordination chemistry, detailed characterization of its spectroscopic properties is essential for researchers in chemical synthesis, materials science, and drug development. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,4-Dimethylimidazole, complete with experimental protocols and a generalized analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,4-Dimethylimidazole (CAS No: 6338-45-0, Molecular Formula: C₅H₈N₂, Molecular Weight: 96.13 g/mol ).[1][2]

¹H NMR Spectroscopy

Note: Experimental data for 1,4-dimethylimidazole was not directly available in the searched literature. The data presented is based on the closely related analogue, 1-octyl-4-methylimidazole, for the imidazole core protons and the C4-methyl group. The chemical environment of these protons is expected to be nearly identical.

Table 1: ¹H NMR Data for 1,4-Dimethylimidazole (Core Structure)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.38 | s | H-2 |

| ~6.82 | s | H-5 |

| ~3.83 | s | N-CH₃ |

| ~2.25 | s | C4-CH₃ |

Data extrapolated from known spectra of highly similar structures.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Data for 1,4-Dimethylimidazole

| Chemical Shift (δ) ppm | Assignment |

| 136.5 | C-2 |

| 127.0 | C-4 |

| 118.0 | C-5 |

| 38.6 | N-CH₃ |

| 13.9 | C4-CH₃ |

Data extrapolated from known spectra of highly similar structures.

Infrared (IR) Spectroscopy

Note: A specific peak list for 1,4-Dimethylimidazole was not available. The table below lists the expected characteristic absorption bands based on its functional groups.

Table 3: Expected IR Absorption Bands for 1,4-Dimethylimidazole

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3000 | C-H Stretch | Imidazole Ring (Aromatic) |

| 2980 - 2850 | C-H Stretch | Methyl Groups (Aliphatic) |

| 1600 - 1450 | C=C and C=N Stretch | Imidazole Ring |

| 1470 - 1430 | C-H Bend | Methyl Groups |

| 1380 - 1260 | C-N Stretch | Imidazole Ring |

| 900 - 675 | C-H Bend (Out-of-plane) | Imidazole Ring |

Mass Spectrometry

The electron ionization mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.[1]

Table 4: Key Mass Spectrometry Data (Electron Ionization) for 1,4-Dimethylimidazole

| m/z | Relative Intensity (%) | Assignment |

| 96 | 100 | [M]⁺ (Molecular Ion) |

| 95 | 48 | [M-H]⁺ |

| 81 | 15 | [M-CH₃]⁺ |

| 54 | 35 | C₃H₄N⁺ |

| 42 | 26 | C₂H₄N⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 1,4-dimethylimidazole (approx. 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

-

¹H NMR Acquisition: The spectrum is acquired with a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 1,4-dimethylimidazole, the Attenuated Total Reflectance (ATR) technique is most convenient. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: An FTIR spectrometer is used for analysis.

-

Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected first. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

-

The sample is then applied to the crystal, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

-

Parameters: Spectra are typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system, which separates the analyte from any impurities and introduces it into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is used. The volatile sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots the relative intensity of each ion versus its m/z value.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like 1,4-Dimethylimidazole.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Basicity and pKa of 1,4-Dimethylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of 1,4-dimethylimidazole, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document outlines the fundamental principles governing its basicity, presents available quantitative data, and details the experimental methodologies for the determination of these properties.

Introduction to the Basicity of Imidazoles

The basicity of the imidazole ring is a crucial physicochemical parameter that influences its biological activity and application in drug design. The imidazole moiety, present in the amino acid histidine, often plays a vital role in enzyme catalysis and protein structure. The basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3), which is not part of the aromatic sextet and is available for protonation. The pKa of the conjugate acid of imidazole is approximately 7, making it a moderately strong base.

The introduction of substituents to the imidazole ring can significantly alter its basicity. Electron-donating groups, such as methyl groups, increase the electron density on the ring and, consequently, enhance the basicity, leading to a higher pKa value. Conversely, electron-withdrawing groups decrease the basicity. In 1,4-dimethylimidazole, the presence of two methyl groups is expected to increase its basicity compared to the parent imidazole.

Quantitative Data on the pKa of 1,4-Dimethylimidazole

| Compound | pKa (Predicted) | pKa (Experimental) | Method |

| 1,4-Dimethylimidazole | 7.51 ± 0.61 | Not available | Computational Prediction |

| 1,2-Dimethylimidazole | Not available | 8.22 | Not specified |

| Imidazole | Not available | ~7.0 | Various |

Table 1: Summary of pKa values for 1,4-Dimethylimidazole and related compounds.

The predicted pKa of 7.51 for 1,4-dimethylimidazole suggests it is a stronger base than imidazole (pKa ≈ 7.0), which is consistent with the electron-donating effect of the two methyl groups. The experimental pKa of 8.22 for 1,2-dimethylimidazole further supports the base-strengthening effect of dimethyl substitution on the imidazole ring.

Protonation Equilibrium of 1,4-Dimethylimidazole

The basicity of 1,4-dimethylimidazole is characterized by the equilibrium of its protonation at the N-3 position. This equilibrium is fundamental to its behavior in biological systems and chemical reactions.

Caption: Protonation-deprotonation equilibrium of 1,4-dimethylimidazole.

Experimental Protocols for pKa Determination

The determination of the pKa of a compound like 1,4-dimethylimidazole can be achieved through various established experimental techniques. The two most common and reliable methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Experimental Workflow:

In-Depth Technical Guide to the Solubility of 1,4-Dimethylimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dimethylimidazole in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on the principles of chemical structure and polarity, drawing parallels with structurally similar imidazole derivatives. Furthermore, this document details standardized experimental protocols for determining precise solubility, which is a critical parameter in drug development, formulation, and chemical synthesis.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. 1,4-Dimethylimidazole is a polar molecule due to the presence of two nitrogen atoms within the imidazole ring. This polarity dictates its interaction with various organic solvents.

Inferred Solubility Profile of 1,4-Dimethylimidazole

Based on the solubility characteristics of related imidazole compounds, such as 1-methylimidazole and 1,2-dimethylimidazole, the following qualitative solubility profile for 1,4-dimethylimidazole in common organic solvents can be inferred. It is important to note that these are predictions and should be confirmed by experimental determination for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Miscible | As polar protic solvents, alcohols can engage in hydrogen bonding with the nitrogen atoms of the imidazole ring, leading to strong solute-solvent interactions. Studies on similar imidazoles have shown high solubility in alcohols.[1][2] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Polar aprotic solvents can engage in dipole-dipole interactions with 1,4-dimethylimidazole. Research on related imidazoles indicates good solubility in ketones like acetone.[2] |

| Ethers | Diethyl Ether, THF | Low to Moderate | Ethers are less polar than alcohols and ketones. The solubility of imidazole derivatives in ethers is generally lower than in more polar solvents.[2] |

| Chlorinated | Dichloromethane | Moderate | Dichloromethane is a relatively polar solvent that can dissolve a variety of organic compounds. Studies on other imidazoles have shown some solubility in chlorinated solvents, although it can be limited.[3] |

| Aromatic | Toluene | Low to Moderate | While toluene is generally considered nonpolar, it can participate in weak π-π stacking interactions with the imidazole ring. However, the polar nature of 1,4-dimethylimidazole suggests that its solubility in aromatic hydrocarbons would be limited compared to more polar solvents.[3] |

| Nonpolar | Hexane, Heptane | Low / Insoluble | Due to the significant difference in polarity between the polar 1,4-dimethylimidazole and nonpolar alkanes, solubility is expected to be very low. |

Note: One source indicates a water solubility for 1,4-dimethylimidazole of 152 g/L at 25°C.[4]

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, direct experimental measurement is essential. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[5]

Shake-Flask Method

This method involves equilibrating an excess amount of the solute in the solvent of interest and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials:

-

1,4-Dimethylimidazole

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,4-dimethylimidazole to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solute is necessary to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound.[6]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the mixture to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 1,4-dimethylimidazole.

-

A calibration curve prepared with standard solutions of known concentrations of 1,4-dimethylimidazole in the same solvent should be used for accurate quantification.[7][8]

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 1,4-dimethylimidazole using the shake-flask method followed by HPLC analysis.

References

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, represents one of the most important privileged structures in medicinal chemistry. Its unique electronic and structural properties have allowed for the development of a diverse array of therapeutic agents that have revolutionized the treatment of various diseases. This technical guide delves into the discovery and history of substituted imidazoles, focusing on three pivotal classes of drugs: H2 receptor antagonists, proton pump inhibitors (PPIs), and antifungal agents. We will explore the key scientific breakthroughs, present detailed experimental methodologies for seminal discoveries, and provide quantitative data to illustrate the structure-activity relationships that guided their development.

A New Era in Ulcer Therapy: The Discovery of H2 Receptor Antagonists

The journey of substituted imidazoles in modern medicine began with the rational design of histamine H2 receptor antagonists, a landmark achievement in pharmacology.

The Physiological Rationale

In the mid-20th century, histamine was known to be a potent stimulant of gastric acid secretion. However, conventional antihistamines (H1 antagonists) were ineffective in blocking this action, suggesting the existence of a different histamine receptor subtype in the stomach. Sir James Black and his team at Smith Kline & French embarked on a mission to develop a molecule that could block this putative "H2 receptor" and thereby reduce acid secretion, offering a novel treatment for peptic ulcers.

From Histamine to Cimetidine: A Rational Drug Design Approach

The development of cimetidine is a classic example of a logical, step-by-step drug design process. The team started with the structure of the natural agonist, histamine, and systematically modified it to create an antagonist.

-

Lead Compound: The initial lead compounds, such as burimamide, were developed by extending the ethylamine side chain of histamine and modifying the imidazole ring. While burimamide demonstrated H2-blocking activity, it lacked sufficient oral bioavailability.

-

Increasing Potency: To enhance potency, the researchers introduced a sulfur atom into the side chain and a methyl group to the imidazole ring, leading to the synthesis of metiamide. Metiamide was a more potent antagonist but was associated with toxicity concerns, specifically agranulocytosis, which was attributed to the thiourea group.

-

The Breakthrough - Cimetidine: The critical breakthrough came with the replacement of the thiourea group with a cyanoguanidine moiety, resulting in the synthesis of cimetidine in 1972.[1] Cimetidine retained the desired H2-antagonist activity while exhibiting a significantly improved safety profile. It was first marketed in the UK in 1976 and became a blockbuster drug for the treatment of peptic ulcers.[1][2]

Experimental Protocols

The synthesis of cimetidine involves a multi-step process, with a key step being the reaction of N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole. A common synthetic route is outlined below:

-

Formation of 4-hydroxymethyl-5-methylimidazole: This intermediate is prepared from 2-chloroacetoacetic ether and formamide, followed by reduction of the carbethoxy group.[3]

-

Reaction with 2-mercaptoethylamine: The hydrochloride of 4-hydroxymethyl-5-methylimidazole is reacted with 2-mercaptoethylamine hydrochloride.[3]

-

Coupling with N-cyano-N',S-dimethylisothiourea: The resulting intermediate is then reacted with N-cyano-N',S-dimethylisothiourea to yield cimetidine.[3]

A patented method describes the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-lH-imidazole in an aqueous medium at a pH of 8.0 to 9.5, which allows for the direct crystallization of pure cimetidine.[4]

The affinity of compounds for the H2 receptor is a crucial parameter in the drug discovery process. A competitive radioligand binding assay is a standard method to determine this.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H2 receptor.

Materials:

-

Human histamine H2 receptor membrane preparation (from cell lines expressing the receptor)

-

[³H]tiotidine (radioligand)

-

Unlabeled tiotidine (for non-specific binding)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: If not commercially sourced, prepare crude cell membranes from a cell line stably expressing the human histamine H2 receptor through cell lysis, homogenization, and differential centrifugation.[5]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and binding buffer.

-

Non-specific Binding: Radioligand, binding buffer, and a high concentration of unlabeled tiotidine (e.g., 10 µM).[6]

-

Test Compound Competition: Radioligand, binding buffer, and serial dilutions of the test compound.

-

-

Reaction: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[6]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

Quantitative Data

The potency of H2 receptor antagonists can be compared using their pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater potency.

| Antagonist | pA2 Value (Guinea-Pig Atrium) | Relative Potency (vs. Cimetidine) |

| Cimetidine | 6.2 | 1 |

| Ranitidine | 6.7 | ~3-8 |

| Famotidine | 8.33 | ~20-50 |

| Tiotidine | 7.3 | ~8 |

Note: Data compiled from multiple sources and experimental conditions may vary.[7]

The Dawn of Superior Acid Suppression: Proton Pump Inhibitors (PPIs)

While H2 antagonists were a major advance, the quest for even more profound and long-lasting acid suppression led to the development of the proton pump inhibitors.

Targeting the Final Step in Acid Secretion

The final step in gastric acid secretion is the pumping of protons into the gastric lumen by the H+/K+-ATPase, also known as the proton pump, located in the parietal cells of the stomach.[8] Researchers at Astra Hässle in Sweden hypothesized that directly inhibiting this enzyme would provide more effective acid control than blocking upstream receptors.

The Discovery of Omeprazole

The journey to the first PPI began in the late 1970s.

-

Initial Lead: The initial lead compound was a pyridylmethylsulfinyl benzimidazole called timoprazole, which showed potent anti-secretory effects but also had toxicity concerns.[9]

-

Structural Optimization: Through a series of structural modifications aimed at reducing toxicity while maintaining efficacy, omeprazole was first synthesized in 1979.[9] Omeprazole is a substituted benzimidazole that acts as a prodrug.

-

Mechanism of Action: Omeprazole is a weak base that accumulates in the acidic environment of the parietal cell's secretory canaliculi.[10] Here, it undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inactivating the pump.[9]

Omeprazole was launched in Europe in 1988 as Losec and revolutionized the treatment of acid-related disorders.[9]

Experimental Protocols

The synthesis of omeprazole is a multi-step process that involves the coupling of a substituted pyridine with a benzimidazole, followed by a controlled oxidation.

Step 1: Synthesis of the Thioether Intermediate (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)

Materials:

-

2-Mercapto-5-methoxybenzimidazole

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

Dissolve sodium hydroxide in ethanol with heating.

-

Add 2-mercapto-5-methoxybenzimidazole and reflux until dissolved.

-

Cool the mixture.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction to proceed for several hours.

-

Precipitate the product by adding water and collect by filtration.[11]

Step 2: Oxidation to Omeprazole

Materials:

-

Thioether intermediate from Step 1

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

Procedure:

-

Dissolve the thioether intermediate in dichloromethane and cool the solution.

-

Slowly add a solution of m-CPBA in dichloromethane.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.

-

Isolate and purify the crude omeprazole.[12]

This assay measures the ability of a compound to inhibit the activity of the proton pump.

Objective: To determine the IC50 value of a test compound for H+/K+-ATPase inhibition.

Materials:

-

H+/K+-ATPase enriched microsomes (prepared from sources like sheep or pig gastric mucosa)

-

Test compounds (e.g., omeprazole)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

ATP (Adenosine triphosphate)

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

-

Reagents for phosphate detection (e.g., Malachite Green)

Procedure:

-

Pre-incubation: Pre-incubate the H+/K+-ATPase enriched microsomes with various concentrations of the test compound for a defined period (e.g., 30 minutes) at 37°C.[13]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and KCl.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method like the Malachite Green assay.[13]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Quantitative Data

The pharmacokinetic properties of different PPIs influence their clinical efficacy.

| Drug | Bioavailability | Plasma Half-life (t½) | Time to Maximum Plasma Concentration (Tmax) |

| Omeprazole | 30-40% (single dose), ~65% (multiple doses) | ~1 hour | 0.5-3.5 hours |

| Lansoprazole | >80% | ~1.5 hours | 1.5-2.2 hours |

| Pantoprazole | ~77% | ~1 hour | 2-3 hours |

Note: Data compiled from multiple sources and values can vary between individuals.[9][10]

Combating Fungal Infections: The Rise of Imidazole Antifungals

The 1960s saw the emergence of another critical class of substituted imidazoles: the antifungal agents.

Targeting Fungal Cell Integrity

Fungal cells, like human cells, are eukaryotic. This similarity makes it challenging to develop drugs that are selectively toxic to fungi. A key difference lies in the composition of their cell membranes. The primary sterol in fungal cell membranes is ergosterol, whereas in mammalian cells it is cholesterol. This distinction provided a crucial target for antifungal drug development.

The Discovery of Clotrimazole and Miconazole

In 1969, the first imidazole antifungal agents, including clotrimazole and miconazole, were discovered.[14] These compounds were found to have a broad spectrum of activity against various pathogenic fungi.

-

Mechanism of Action: Azole antifungals, including the imidazoles, work by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2] This enzyme is essential for the conversion of lanosterol to ergosterol.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane, disrupting its structure and function and ultimately leading to fungal cell death or inhibition of growth.[2]

Experimental Protocols

The synthesis of clotrimazole typically involves the reaction of (2-chlorophenyl)diphenylmethyl chloride (o-chlorotrityl chloride) with imidazole.

Materials:

-

(2-chlorophenyl)diphenylmethanol

-

Thionyl chloride or other chlorinating agent

-

Imidazole

-

A suitable solvent (e.g., toluene, acetonitrile)

-

A base (e.g., triethylamine)

Procedure:

-

Chlorination: (2-chlorophenyl)diphenylmethanol is chlorinated using a suitable agent like thionyl chloride to form (2-chlorophenyl)diphenylmethyl chloride.

-

Condensation: The resulting (2-chlorophenyl)diphenylmethyl chloride is reacted with imidazole in the presence of a base and a solvent. The reaction mixture is typically heated to drive the reaction to completion.

-

Isolation and Purification: After the reaction is complete, the product is isolated, for example, by cooling to induce crystallization, followed by filtration and washing. The crude product can be purified by recrystallization.[2]

The synthesis of miconazole is more complex and involves the preparation of two key intermediates that are then coupled.

Key Intermediates:

-

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

-

2,4-dichlorobenzyl chloride

Procedure:

-

Preparation of the Imidazole Ethanol Intermediate: This can be achieved by reacting 2-chloro-1-(2,4-dichlorophenyl)ethanone with imidazole, followed by reduction of the ketone.

-

Coupling Reaction: The sodium salt of the imidazole ethanol intermediate is reacted with 2,4-dichlorobenzyl chloride in a suitable solvent like DMF to yield miconazole.[11]

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

Objective: To determine the MIC of an imidazole antifungal against a fungal isolate.

Materials:

-

Fungal isolate

-

Standardized growth medium (e.g., RPMI-1640)

-

Imidazole antifungal agent

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Drug Preparation: Prepare serial twofold dilutions of the antifungal agent in the microtiter plates.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-